Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Descripción general

Descripción

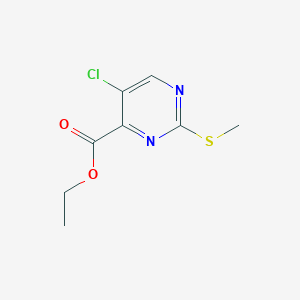

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chlorine atom at the 5th position, a methylthio group at the 2nd position, and an ethyl ester group at the 4th position of the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminothiazole with ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in the presence of triethylamine in acetonitrile. The reaction mixture is stirred at room temperature for a couple of hours, resulting in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 5 and the methylthio group at position 2 are primary sites for nucleophilic substitution.

Chlorine Substitution

The electron-withdrawing ester group at position 4 activates the chlorine at position 5 for nucleophilic displacement. Common nucleophiles include:

Example : Reaction with ammonia in ethanol under reflux replaces the chlorine with an amino group, yielding 5-amino-2-(methylthio)pyrimidine-4-carboxylate .

Oxidation Reactions

The methylthio group (-SMe) undergoes oxidation to sulfoxide (-SO) or sulfone (-SO₂) under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (25%) | Acetic acid, 25°C, 97 h | 2-(Methylsulfonyl) derivative | 63% | |

| mCPBA | DCM, 0°C | Sulfoxide intermediate | 78% |

Key Finding : Oxidation with hydrogen peroxide in acetic acid converts the methylthio group to a sulfone, enhancing electrophilicity for further reactions .

Ester Hydrolysis and Functional Group Transformations

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6M NaOH, EtOH, RT | 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | 90% | |

| H₂SO₄, H₂O, reflux | Carboxylic acid derivative | 85% |

Application : Hydrolysis to the carboxylic acid facilitates further derivatization, such as amidation or coupling reactions .

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles, critical in medicinal chemistry:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Triethyl orthoformate, DMF | Pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine | 65% |

Example : Reacting with triethyl orthoformate generates bicyclic systems with potential kinase-inhibitory activity .

Aplicaciones Científicas De Investigación

Chemistry

In the realm of organic chemistry, Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. It is utilized as a precursor in various organic reactions, facilitating the development of novel chemical entities.

Biology

The compound exhibits promising biological activities:

- Antimicrobial Properties : Research indicates that derivatives of this compound can demonstrate significant antimicrobial effects, making it a candidate for developing new antibiotics.

- Antiviral Activities : this compound has been studied for its potential antiviral properties, particularly against viral infections that affect cellular signaling pathways.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

- Kinase Inhibition : Studies have shown that this compound acts as an inhibitor of FMS tyrosine kinase, which is involved in various signaling pathways related to cell growth and proliferation. This property positions it as a candidate for cancer therapy.

- Neuroprotective Effects : Preliminary findings suggest that the compound may exhibit neuroprotective properties by inhibiting endoplasmic reticulum stress and inflammatory pathways, indicating its potential use in treating neurodegenerative diseases.

Industrial Applications

This compound finds applications in various industrial sectors:

- Agrochemicals : The compound is utilized as an intermediate in the synthesis of agrochemicals, contributing to the development of effective pesticides and herbicides.

- Specialty Chemicals : It serves as a precursor for producing specialty chemicals used in various applications, including materials science and pharmaceuticals.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several bacterial strains, suggesting its potential as a new antibiotic agent .

- Cancer Research : In vitro studies have shown that this compound effectively inhibits FMS tyrosine kinase activity, leading to reduced cell proliferation in cancer cell lines .

- Neuroprotection : Research investigating the neuroprotective effects indicated that this compound could mitigate oxidative stress in neuronal cells, highlighting its therapeutic potential for neurodegenerative conditions .

Mecanismo De Acción

The mechanism of action of ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as tyrosine kinases, by binding to their active sites and preventing substrate access . This inhibition can disrupt key cellular processes, leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: This compound has a similar structure but differs in the position of the chlorine and ester groups.

4-Chloro-2-(methylthio)pyrimidine: Lacks the ethyl ester group, which can affect its reactivity and applications.

2,4-Bis(methylthio)pyrimidine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.

Actividad Biológica

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H9ClN2O2S and a molecular weight of approximately 232.69 g/mol. The compound features a pyrimidine ring with an ethyl ester group, a chlorine atom, and a methylthio group, contributing to its unique chemical behavior and biological interactions. It appears as an off-white to light yellow solid and is soluble in organic solvents.

Synthesis

The synthesis of this compound typically involves several key reactions that allow for efficient production while maintaining high purity levels suitable for research applications. The primary method includes:

- Formation of the Pyrimidine Ring : Utilizing appropriate precursors to construct the pyrimidine structure.

- Substitution Reactions : Introducing the ethyl ester and methylthio groups through nucleophilic substitution.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It interacts with bacterial enzymes or cell wall components, making it a candidate for further investigation in treating bacterial infections.

Anticancer Properties

The compound has shown potential as an anticancer agent through its interaction with specific kinases involved in cellular signaling pathways. These interactions are critical for understanding its mechanism of action against various cancer types. For instance, related compounds have demonstrated inhibition of cancer cell proliferation in vitro, suggesting similar potential for this compound .

Case Studies and Research Findings

- Case Report on Allergic Reactions : A study documented a case of allergic contact dermatitis attributed to related compounds containing the methylthio-pyrimidine structure. This highlights the importance of safety evaluations when considering therapeutic applications .

- Antiproliferative Effects : In vitro assays have been conducted to evaluate the antiproliferative effects of pyrimidine derivatives on various cancer cell lines, showing promising results in inhibiting cell growth at low concentrations .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Similarity | Biological Activity |

|---|---|---|

| 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid | 0.94 | Antimicrobial |

| 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid | 0.82 | Anticancer |

| Ethyl 4-chloropyrimidine-5-carboxylate | 0.80 | Kinase inhibition |

| Ethyl 2-(methylthio)pyrimidine-5-carboxylate | 0.81 | Antimicrobial |

| Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate | 0.81 | Anticancer |

This table illustrates the diversity within the pyrimidine class and highlights the unique position of this compound due to its specific substitutions that enhance its biological activity and potential therapeutic applications.

Propiedades

IUPAC Name |

ethyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)6-5(9)4-10-8(11-6)14-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBQIOZQHUMABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503788 | |

| Record name | Ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74840-35-0 | |

| Record name | Ethyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74840-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.